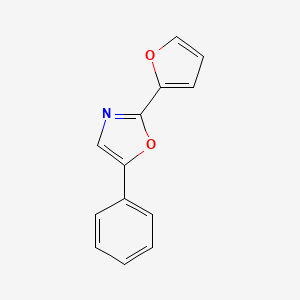
2-(Furan-2-YL)-5-phenyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-YL)-5-phenyloxazole is a heterocyclic compound that features both furan and oxazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound is characterized by its unique combination of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an oxazole ring, which is another five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-YL)-5-phenyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-furylcarbinol with phenyl isocyanate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often involve heating and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-2-YL)-5-phenyloxazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under acidic conditions.
Major Products:
Oxidation: Furanones and oxazole derivatives.
Reduction: Amines and reduced heterocycles.
Substitution: Halogenated derivatives of the parent compound.
Scientific Research Applications
2-(Furan-2-YL)-5-phenyloxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(Furan-2-YL)-5-phenyloxazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
- 2-(Furan-2-YL)-5-methyloxazole
- 2-(Furan-2-YL)-5-ethyloxazole
- 2-(Furan-2-YL)-5-chloroxazole
Comparison: 2-(Furan-2-YL)-5-phenyloxazole is unique due to the presence of a phenyl group, which can enhance its aromaticity and potential biological activity compared to its methyl, ethyl, or chloro counterparts. The phenyl group can also influence the compound’s solubility and reactivity, making it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C13H9NO2 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-(furan-2-yl)-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C13H9NO2/c1-2-5-10(6-3-1)12-9-14-13(16-12)11-7-4-8-15-11/h1-9H |
InChI Key |
YODQEEQWYMFMNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


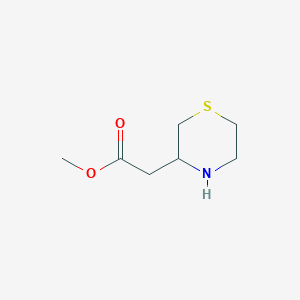
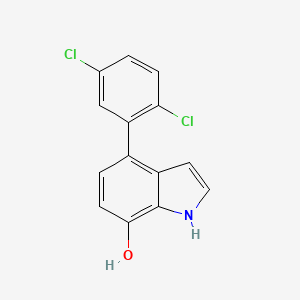

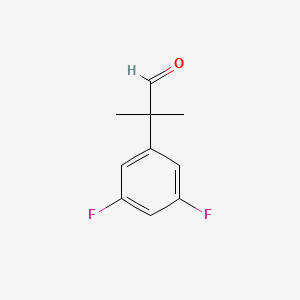
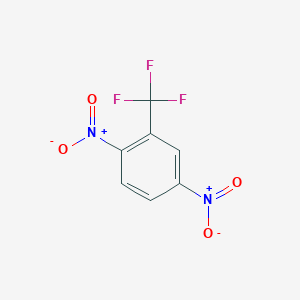



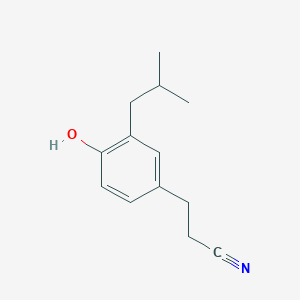
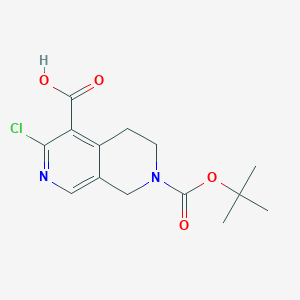

![5,7-diethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13088416.png)
![2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088423.png)

